4-Bromo-2-(3-fluorophenyl)-5-methylpyridazin-3(2H)-one
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Overview
Description
4-Bromo-2-(3-fluorophenyl)-5-methylpyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazinone family This compound is characterized by the presence of a bromine atom at the 4th position, a fluorophenyl group at the 2nd position, and a methyl group at the 5th position of the pyridazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(3-fluorophenyl)-5-methylpyridazin-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline, 4-bromoacetophenone, and hydrazine hydrate.
Formation of Intermediate: The initial step involves the reaction of 3-fluoroaniline with 4-bromoacetophenone under acidic conditions to form an intermediate Schiff base.
Cyclization: The Schiff base is then treated with hydrazine hydrate to induce cyclization, forming the pyridazinone ring.
Final Product: The final product, this compound, is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and continuous flow techniques to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(3-fluorophenyl)-5-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridazinone derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromo-2-(3-fluorophenyl)-5-methylpyridazin-3(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(3-fluorophenyl)-5-methylpyridazin-3(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity to certain targets, while the bromine atom may facilitate interactions through halogen bonding.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-(4-fluorophenyl)-5-methylpyridazin-3(2H)-one: Similar structure but with a different position of the fluorine atom.
4-Chloro-2-(3-fluorophenyl)-5-methylpyridazin-3(2H)-one: Chlorine atom instead of bromine.
4-Bromo-2-(3-chlorophenyl)-5-methylpyridazin-3(2H)-one: Chlorine atom on the phenyl ring instead of fluorine.
Uniqueness
4-Bromo-2-(3-fluorophenyl)-5-methylpyridazin-3(2H)-one is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its reactivity and interactions in chemical and biological systems. This unique structure can lead to distinct properties and applications compared to its analogs.
Properties
CAS No. |
68143-26-0 |
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Molecular Formula |
C11H8BrFN2O |
Molecular Weight |
283.10 g/mol |
IUPAC Name |
4-bromo-2-(3-fluorophenyl)-5-methylpyridazin-3-one |
InChI |
InChI=1S/C11H8BrFN2O/c1-7-6-14-15(11(16)10(7)12)9-4-2-3-8(13)5-9/h2-6H,1H3 |
InChI Key |
OIVTYHIQXPJUCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N=C1)C2=CC(=CC=C2)F)Br |
Origin of Product |
United States |
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